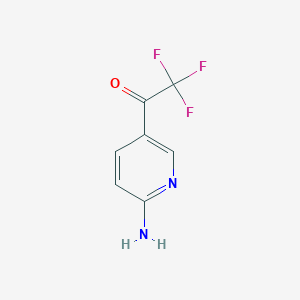![molecular formula C18H16BrClN6O B12626205 [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12626205.png)
[5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of bromine, tetrazole, and piperazine moieties, which contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, followed by the introduction of the bromine and piperazine groups. Common reagents used in these reactions include brominating agents, tetrazole precursors, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
[5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation.
作用機序
The mechanism of action of [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- [5-chloro-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone
- [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone
Uniqueness
Compared to similar compounds, [5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone exhibits unique properties due to the specific positioning of the bromine and chlorine atoms. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various scientific disciplines.
特性
分子式 |
C18H16BrClN6O |
|---|---|
分子量 |
447.7 g/mol |
IUPAC名 |
[5-bromo-2-(tetrazol-1-yl)phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H16BrClN6O/c19-13-4-5-17(26-12-21-22-23-26)16(10-13)18(27)25-8-6-24(7-9-25)15-3-1-2-14(20)11-15/h1-5,10-12H,6-9H2 |
InChIキー |
FMGCACIESUTUAH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)

![1-Naphthalen-1-yl-6-[3-[4-[3-(6-naphthalen-1-ylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B12626142.png)

![2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12626154.png)
![2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B12626155.png)
![1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one](/img/structure/B12626162.png)
![(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12626168.png)
![2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12626174.png)
![alpha-L-Xylofuranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12626180.png)

![1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide](/img/structure/B12626209.png)
![3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B12626214.png)
